Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 3,5-Dimethylbenzyl Alcohol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3,5-Dimethylbenzyl alcohol (CAS No. 27129-87-9), a key aromatic primary alcohol used in synthetic organic chemistry. The document delineates its fundamental physicochemical and spectroscopic properties, explores its chemical reactivity through detailed reaction mechanisms, and outlines its applications as a versatile building block, particularly in the synthesis of fine chemicals and pharmaceutical intermediates. Emphasis is placed on practical, field-proven insights and methodologies, supported by authoritative references, to serve as an essential resource for researchers, chemists, and professionals in drug development.
Core Chemical Identity and Properties
3,5-Dimethylbenzyl alcohol, with the IUPAC name (3,5-dimethylphenyl)methanol, is a disubstituted aromatic alcohol.[1][2] Its structure consists of a benzyl alcohol core with two methyl groups at the meta positions (3 and 5) of the benzene ring. This substitution pattern significantly influences its reactivity and physical properties compared to unsubstituted benzyl alcohol. It is recognized as a plant metabolite and serves as a crucial intermediate in various organic syntheses.[1]
Physicochemical Data
The fundamental properties of 3,5-Dimethylbenzyl alcohol are summarized in the table below, providing at-a-glance information critical for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 27129-87-9 | [1][3] |
| Molecular Formula | C₉H₁₂O | [1][4] |
| Molecular Weight | 136.19 g/mol | [1][4] |
| Appearance | Clear, colorless liquid or viscous liquid | [5] |
| Boiling Point | 219.5 °C at 760 mmHg | [6][7] |
| Specific Gravity | 0.927 g/cm³ at 25 °C | [6][7] |
| Refractive Index | ~1.5295 - 1.5325 at 20 °C | [5][6] |
| Flash Point | 106.67 °C (224.00 °F) | [6][7] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [7] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 3,5-Dimethylbenzyl alcohol.
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¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals confirming the molecular structure. Key expected signals include those for the two equivalent methyl groups, the methylene protons of the benzylic alcohol, and the aromatic protons.[8]
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IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol group. C-H stretching bands for the aromatic ring and methyl groups, as well as C=C stretching bands for the aromatic ring, are also present.[1][2]
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Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for a benzyl alcohol derivative.[1][2]
Chemical Reactivity and Synthetic Utility
The reactivity of 3,5-Dimethylbenzyl alcohol is centered around the hydroxyl group and the aromatic ring. The benzylic position of the alcohol makes it particularly susceptible to oxidation, while the electron-donating methyl groups can influence the reactivity of the aromatic ring.
Oxidation to 3,5-Dimethylbenzaldehyde
A primary and highly valuable transformation of 3,5-Dimethylbenzyl alcohol is its selective oxidation to 3,5-dimethylbenzaldehyde. This aldehyde is a crucial intermediate for more complex molecular syntheses. Activated manganese dioxide (MnO₂) is a preferred reagent for this conversion due to its high selectivity for oxidizing allylic and benzylic alcohols, proceeding under mild conditions with high yields.[9]
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Reaction Setup: Dissolve 3,5-dimethylbenzyl alcohol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
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Reagent Addition: Add activated manganese dioxide (5-10 equivalents by weight) to the stirred solution. The use of a significant excess of MnO₂ ensures the reaction proceeds to completion.
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Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of the aldehyde product spot. The reaction is typically complete within 2-4 hours.
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Workup: Upon completion, filter the reaction mixture through a pad of a filter aid (e.g., Celatom® or Celite®) to remove the solid manganese dioxide and its byproducts.
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Purification: Wash the filter cake thoroughly with additional dichloromethane to recover all the product. Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 3,5-dimethylbenzaldehyde. Further purification can be achieved via vacuum distillation or column chromatography.
Caption: Workflow for the selective oxidation of 3,5-Dimethylbenzyl alcohol.
Acid-Catalyzed Oligomerization
Under acidic conditions, such as those provided by montmorillonite clay, 3,5-Dimethylbenzyl alcohol can undergo self-condensation or oligomerization.[10] This reaction proceeds via the formation of a stabilized benzylic carbocation intermediate. The subsequent electrophilic aromatic substitution reactions lead to the formation of larger, polycyclic aromatic structures, such as 1,3,5,7-tetramethylanthracene.[10] This reactivity highlights the compound's potential in the synthesis of novel materials and complex aromatic systems.
Caption: Simplified pathway for the oligomerization of 3,5-Dimethylbenzyl alcohol.
Radical Condensation Reactions
Recent studies have shown that benzylic alcohols can participate in novel C-C bond-forming reactions. For instance, in the presence of a strong base like potassium tert-butoxide, which can act as both a base and a radical initiator, 3,5-dimethylbenzyl alcohol can undergo condensation with acetamides to form 3-arylpropanamides.[11] This transformation proceeds through a proposed radical pathway, demonstrating the compound's utility in unconventional synthetic strategies.[11]
Applications in Drug Development and Chemical Synthesis
The primary application of 3,5-Dimethylbenzyl alcohol is as a versatile building block in organic synthesis. Its defined structure and reactive hydroxyl group make it a valuable starting material for introducing the 3,5-dimethylbenzyl moiety into larger molecules.
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Intermediate for Fine Chemicals: As demonstrated, it is a direct precursor to 3,5-dimethylbenzaldehyde, an important intermediate in its own right for synthesizing pharmaceuticals, agrochemicals, and other specialty chemicals.[9]
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Fragment in Medicinal Chemistry: The 3,5-dimethylphenyl group is a common structural motif in pharmacologically active compounds. The steric bulk and electronic properties imparted by the two methyl groups can be crucial for optimizing ligand-receptor interactions, improving metabolic stability, or tuning solubility. Therefore, 3,5-Dimethylbenzyl alcohol serves as a key starting material for incorporating this fragment during drug discovery and development.
-
Research Chemical: It is widely available from various chemical suppliers and is used in academic and industrial research to explore new synthetic methodologies and to construct novel molecular architectures.[6][7]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure safety and maintain the integrity of 3,5-Dimethylbenzyl alcohol.
Hazard Identification
According to aggregated GHS data, 3,5-Dimethylbenzyl alcohol may cause skin irritation, serious eye irritation, and respiratory irritation.[1] However, some reports indicate it does not meet GHS hazard criteria, suggesting the hazards may not be severe or consistently reported.[1][6] It is prudent to handle the chemical as a potential irritant.
-
GHS Hazard Statements (Potential):
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors.[12][13]
-
Eye Protection: Wear appropriate chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[12]
-
General Hygiene: Avoid ingestion and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][14]
Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14]
-
Incompatible Materials: Keep away from strong oxidizing agents, as they can lead to vigorous and potentially hazardous reactions.[12]
Conclusion
3,5-Dimethylbenzyl alcohol is a chemical intermediate of significant value in organic synthesis. Its well-defined physicochemical properties, coupled with its predictable reactivity—particularly in oxidation and acid-catalyzed reactions—make it an indispensable tool for chemists. Its role as a precursor to 3,5-dimethylbenzaldehyde and as a structural fragment in the development of complex molecules underscores its importance in both industrial and research settings. Adherence to established safety and handling protocols is essential when working with this compound to mitigate potential risks.
References
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PubChem. (n.d.). 3,5-Dimethylbenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3,5-dimethyl benzyl alcohol. Retrieved from [Link]
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Bernal-Uruchurtu, M. I., et al. (2012). Oligomerization of 3,5-Dimethyl Benzyl Alcohol Promoted by Clay: Experimental and Theoretical Study. International Journal of Molecular Sciences. Retrieved from [Link]
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Perflavory. (n.d.). 3,5-dimethyl benzyl alcohol. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dimethoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link] (Note: Used for general context on related benzyl alcohols).
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PrepChem.com. (n.d.). Synthesis of dimethylbenzyl alcohol. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatile Applications of 3,5-Dimethoxybenzyl Alcohol in Industry. Retrieved from [Link] (Note: Used for general context on related benzyl alcohols).
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Biological Magnetic Resonance Bank. (n.d.). bmse000540 3-methylbenzyl Alcohol. Retrieved from [Link] (Note: Data for an isomer, used for general NMR context).
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Greenfield Global. (2018). Benzyl Alcohol Safety Data Sheet. Retrieved from [Link] (Note: SDS for parent compound, used for general handling principles).
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GJ Chemical. (n.d.). Benzyl Alcohol Safety Data Sheet. Retrieved from [Link] (Note: SDS for parent compound, used for general handling principles).
- Google Patents. (n.d.). CN102295534A - Method for preparing alpha, alpha-dimethyl benzyl alcohol.
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NIST. (n.d.). Benzenemethanol, 3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Sjöberg, P. J. R., et al. (2020). Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. Chemical Science. DOI: 10.1039/D0SC02948C.
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SIELC Technologies. (2018). 3,5-Dimethylbenzyl alcohol. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link] (Note: SDS for parent compound, used for general handling principles).
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CAS. (n.d.). 3,5-Dimethylbenzyl alcohol. CAS Common Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Characterization of Volatile Organic Compounds Released by Penicillium expansum and Penicillium polonicum. Retrieved from [Link] (Note: Used for context on natural occurrence of related compounds).
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